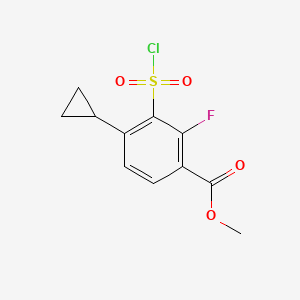
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate structure, which also includes a cyclopropyl and a fluorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method involves the reaction of 3-(cyclopropyl)-4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the cyclopropyl ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, and mild bases such as triethylamine are added to neutralize the by-products.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. The compound can modify proteins by reacting with amino acid residues such as lysine or cysteine, thereby altering their function. This reactivity makes it a valuable tool for studying protein interactions and enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity due to the presence of the chlorosulfonyl group.
6-Chlorosulfonylbenzoxazolin-2-ones: Compounds with similar sulfonylation reactions and applications in medicinal chemistry.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl and fluorine substituents, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H10ClFO4S |
|---|---|
Peso molecular |
292.71 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-4-7(6-2-3-6)10(9(8)13)18(12,15)16/h4-6H,2-3H2,1H3 |
Clave InChI |
GVRJWOVJHSVHHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)C2CC2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


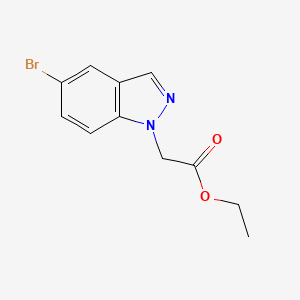
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
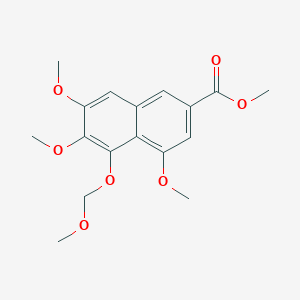
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
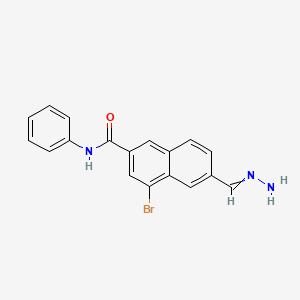
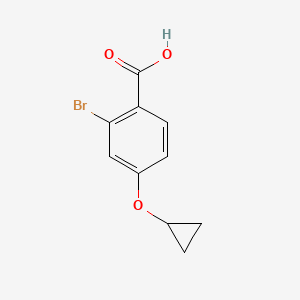
![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)
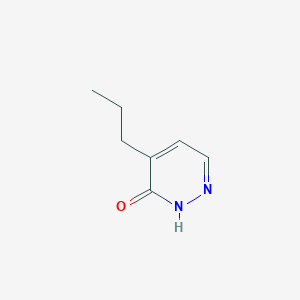
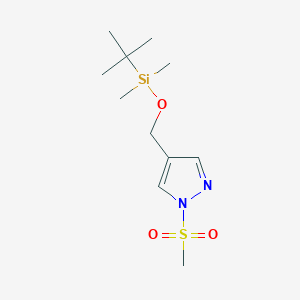
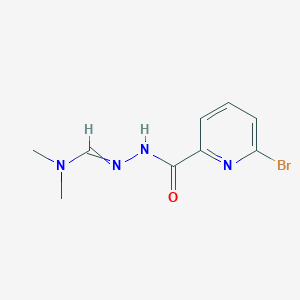

![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
